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Abstract

Pgd1, also known as Mediator complex subunit MED3, is a key regulatory protein primarily
studied in fungal species such as Saccharomyces cerevisiae and the pathogenic yeast
Candida glabrata. As a component of the Mediator complex's "tail" module, Pgd1 serves as a
critical interface between gene-specific transcription factors and the general RNA polymerase Il
machinery. This role places it at the nexus of transcriptional regulation, particularly in response
to environmental stress and in the development of antifungal drug resistance. This technical
guide provides an in-depth overview of the known cellular targets of Pgd1, including its protein
interactors and the genes it regulates. We present detailed experimental protocols for
identifying these targets and summarize key quantitative data to facilitate further research and
drug development efforts.

Note: The designation "Pgd1" can refer to different proteins in various organisms, including a
lipase in Chlamydomonas reinhardtii and a plant defensin in Picea glauca. This document will
focus exclusively on the Pgd1/MED3 subunit of the Mediator complex in fungi.

Introduction: Pgdl and the Mediator Complex

The Mediator complex is a large, evolutionarily conserved multiprotein assembly that is
essential for the transcription of nearly all protein-coding genes by RNA Polymerase Il (Pol II).
[1] It functions as a molecular bridge, conveying regulatory signals from enhancers and
upstream activating sequences to the core transcription machinery at the promoter.[1] The
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complex is structurally organized into four modules: the Head, Middle, Tail, and a dissociable
Kinase module.[2][3]

Pgd1/MEDS is an integral subunit of the Tail module.[1] In S. cerevisiae, the Tail module also
includes the proteins Med2, Med15 (Galll), Med16 (Sin4), and Med5 (Nutl).[1] This module is
primarily responsible for interacting with gene-specific transcription factors, thereby recruiting
the entire Mediator complex to specific genes.[4][5] The function of Pgd1 is particularly
associated with the transcriptional activation of genes involved in cellular responses to
environmental signals and various stresses, including osmotic, oxidative, and heat stress.[1][6]

Cellular Targets of Pgd1: Protein Interactors

The primary cellular targets of Pgd1, in its role as a scaffold and adaptor protein, are other
proteins. These interactions are fundamental to its function. Key interactors fall into two main
categories: other Mediator subunits and gene-specific transcription factors.

Mediator Complex Subunits

Pgd1 is structurally integrated into the Mediator's Tail module. Its direct physical interactors
within the complex have been identified through various high-throughput and small-scale
experiments. The BioGRID database catalogs numerous physical interactions for Pgd1 in S.
cerevisiae, underpinning its role as a stable component of the Tail.[7]

Transcription Factors

The most critical interactions of Pgd1 are with transcription factors, as this is the primary
mechanism for gene-specific regulation.

e Stb5:In S. cerevisiae, a direct interaction between Med3 (Pgd1) and the transcription factor
Stb5 has been demonstrated using yeast two-hybrid assays.[6] This interaction is crucial for
regulating the expression of genes involved in NADPH production, such as gnd1 and ald6,
particularly under hyperosmotic stress conditions.[6][8]

e Gcnd4: The Tail module of the Mediator complex is known to be a target for the transcriptional
activator Gen4, which orchestrates the general amino acid control (GAAC) network.[9] This
network is activated by amino acid starvation and other stresses.[9][10] Gcn4 binds to
specific DNA sequences (GCRES) in the promoters of its target genes and recruits the
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Mediator complex, likely through interactions with Tail subunits including Pgd1, to activate

transcription.[11]

A summary of key Pgd1 protein interactors is presented in Table 1.

Table 1: Selected Protein Interactors of Pgd1/MED3 in Saccharomyces cerevisiae

Interacting Protein

Function

Evidence Type

Reference(s)

Mediator Tail Subunits

Med2

Structural component
of the Mediator Talil

module.

Physical Association

[1]

Med15 (Gal1l)

Structural component;
interacts with

activators.

Physical Association

[1]

Med16 (Sin4)

Structural component
of the Mediator Tail

module.

Physical Association

[1]

Med5 (Nutl)

Structural component
of the Mediator Talil

module.

Physical Association

[1]

Transcription Factors

Regulates genes for

Sth5 ) Yeast Two-Hybrid [6][8]
NADPH production.
Master regulator of ) )
) ) Genetic/Physical
Gcen4 the amino acid [9]
(Inferred)

starvation response.

Cellular Targets of Pgdl: Regulated Genes

By interacting with transcription factors, Pgd1 influences the expression of a wide array of

target genes. The specific genes regulated by Pgd1 often belong to stress response pathways

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC386961/
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.yeastgenome.org/locus/S000002993
https://www.yeastgenome.org/locus/S000002993
https://www.yeastgenome.org/locus/S000002993
https://www.yeastgenome.org/locus/S000002993
https://pubmed.ncbi.nlm.nih.gov/39082808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11337799/
https://www.yeastgenome.org/locus/S000000735
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and metabolic networks.

Stress Response and Metabolism Genes in S. cerevisiae

The interaction of Pgd1 with Stb5 directly implicates it in the regulation of redox balance.
Deletion of med3 (Pgd1) leads to a significant decrease in the expression of Stb5 target genes
GND1 and ALDS, resulting in lower intracellular NADPH levels and increased sensitivity to
hyperosmotic and oxidative stress.[6][8]

Drug Resistance Genes in Candida glabrata

In the pathogenic yeast C. glabrata, Pgd1 plays a complex and crucial role in modulating
resistance to azole antifungal drugs. Transcriptomic studies have shown that Pgd1 controls the
expression of genes involved in ergosterol biosynthesis (the target of azoles) and lipid
metabolism. Interestingly, the deletion of PGD1 has a dual effect: it confers resistance to azoles
in liquid media but increases sensitivity in solid media. This suggests a complex regulatory
network. Azole resistance in C. glabrata is often mediated by the transcription factor Pdr1,
which upregulates the expression of ABC drug efflux pumps like CgCDR1.[12][13] While a
direct interaction is yet to be fully elucidated, Pgd1's role in regulating drug-response genes
points to its involvement in the Pdrl regulatory axis.

A summary of key gene targets is presented in Table 2.

Table 2: Selected Gene Targets Regulated by Pgd1/MED3
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Gene Target Organism Function Pgd1 Effect Reference(s)
Glucose-6-
phosphate -
o Positive
GND1 S. cerevisiae dehydrogenase ) [6][8]
Regulation
(NADPH
production)
Aldehyde
o dehydrogenase Positive
ALD6 S. cerevisiae ) [6][8]
(NADPH Regulation
production)
Synthesis of
Ergosterol ergosterol, the
Biosynthesis C. glabrata fungal cell Regulation
Genes membrane
sterol.
Drug Response Efflux of toxic
Genes (e.g., compounds, )
C. glabrata ) ] Regulation
ABC including azole
transporters) drugs.
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1. Cell Lysis
Lyse cells under non-denaturing
conditions to release protein complexes.

2. Immunoprecipitation
Incubate lysate with antibody
specific to bait protein (e.g., Pgd1-HA).

3. Complex Capture
Add Protein A/G beads to bind the
antibody-protein complex.

4. Wash
Perform stringent washes to
remove non-specific binders.

5. Elution
Elute the bait and its interacting
proteins from the beads.
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Western Blot Mass Spectrometry
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Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of Pgd1's

cellular targets. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Interaction
Discovery

This protocol is designed to isolate Pgd1 and its associated proteins from yeast cell lysates for

subsequent analysis by mass spectrometry or Western blot.[14][15][16]

A. Reagents and Buffers:

Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NacCl, 1 mM EDTA, 1% Triton X-100,
0.1% Sodium Deoxycholate, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche).

Wash Buffer: Same as Lysis Buffer but with 500 mM NacCl.

Elution Buffer: 1x Laemmli Sample Buffer for Western blot; 50 mM Tris pH 7.5, 150 mM
NaCl, 2% SDS for mass spectrometry.

Antibody: High-affinity monoclonal antibody against an epitope tag on Pgd1 (e.g., anti-HA,
anti-FLAG).

Beads: Protein A or Protein G magnetic beads.
. Protocol:

Yeast Culture and Harvest: Grow a yeast strain expressing epitope-tagged Pgd1 (e.qg.,
Pgd1-3xHA) to mid-log phase (ODsoo = 0.8-1.0). Harvest 50-100 OD units of cells by
centrifugation at 3,000 x g for 5 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in 500 uL of ice-cold Lysis Buffer. Add an equal volume
of acid-washed glass beads (0.5 mm). Lyse the cells by vigorous vortexing (e.g., 8 cycles of
1 min vortex, 1 min on ice) in a cold room.

Clarification: Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C. Transfer
the supernatant to a new pre-chilled tube. This is the whole-cell extract (WCE).
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Immunoprecipitation: Add 2-4 pg of the specific antibody to the WCE. Incubate with gentle
rotation for 2-4 hours at 4°C.

Complex Capture: Add 30 pL of pre-washed Protein A/G magnetic beads to the lysate-
antibody mixture. Incubate with gentle rotation for another 1-2 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads three times with 1 mL of ice-cold Lysis Buffer and twice with 1 mL of ice-cold Wash
Buffer.

Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50
uL of Elution Buffer and heating at 95°C for 5 minutes (for Western blot) or 65°C for 20
minutes (for mass spectrometry).[14]

Analysis: Analyze the eluate by SDS-PAGE followed by Western blotting to confirm the
presence of a known interactor, or submit the sample for proteomic analysis by LC-MS/MS to
identify the full spectrum of interacting partners.

Yeast Two-Hybrid (Y2H) Screening

This genetic method detects binary protein-protein interactions within the yeast nucleus.[6][17]

A. Principle: The assay uses two fusion proteins. The "bait" consists of Pgd1 fused to a DNA-
binding domain (DBD), such as Gal4-DBD. The "prey" consists of potential interacting proteins
from a cDNA library fused to a transcriptional activation domain (AD), like Gal4-AD. If the bait
and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a
functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADEZ2,
lacz).

B. Protocol Outline:

» Bait Plasmid Construction: Clone the full-length coding sequence of PGD1 into a DBD vector
(e.g., pGBKT?7).

o Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).
Confirm expression of the fusion protein by Western blot and test for auto-activation (growth
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on selective media without a prey plasmid). The bait should not auto-activate the reporter
genes.

Library Screening: Transform a pre-made or custom cDNA library (in an AD vector) into a
yeast strain of the opposite mating type.

Mating: Mate the bait-containing strain with the library-containing strain. Diploid cells will then
contain both bait and prey plasmids.

Selection: Plate the diploid cells on high-stringency selective media lacking specific nutrients
(e.g., -Trp, -Leu, -His, -Ade) to select for colonies where an interaction has occurred.

Hit Validation: Isolate prey plasmids from positive colonies. Re-transform them with the
original bait plasmid (and control plasmids) to confirm the interaction.

Identification: Sequence the validated prey plasmids to identify the interacting proteins.

Chromatin Immunoprecipitation (ChlP)

ChIP is used to determine the genomic locations occupied by Pgd1, typically indirectly by
Immunoprecipitating a transcription factor that recruits it, or by tagging Pgd1 itself to see where
the Mediator complex is bound.[14]

A. Protocol Outline:

Cross-linking: Grow yeast cells to mid-log phase and cross-link proteins to DNA by adding
formaldehyde to a final concentration of 1% for 10-20 minutes.[14] Quench the reaction with
glycine.

Cell Lysis and Sonication: Harvest and lyse the cells as described in the Co-IP protocol.
Shear the chromatin into fragments of 200-500 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of
interest (e.g., a transcription factor like Stb5, or tagged Pgd1l).

Complex Capture: Use Protein A/G beads to capture the antibody-chromatin complexes.

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4627066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4627066/
https://www.benchchem.com/product/b102436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the
formaldehyde cross-links by heating at 65°C for several hours.

o DNA Purification: Purify the immunoprecipitated DNA.

e Analysis: Analyze the purified DNA using quantitative PCR (ChIP-gPCR) with primers for
specific target promoters, or by high-throughput sequencing (ChlP-seq) to map binding sites
across the entire genome.

Conclusion and Future Directions

Pgd1/MEDS is a central player in the regulation of gene expression, acting as a key subunit of
the Mediator complex's Tail module. Its cellular targets include other Mediator proteins and,
critically, gene-specific transcription factors that direct its activity towards genes involved in
stress response, metabolism, and drug resistance. Understanding the full spectrum of Pgd1's
interactome and its downstream gene targets is essential for elucidating the mechanisms of
transcriptional regulation in fungi and for developing novel therapeutic strategies against
pathogenic species like Candida glabrata.

Future research should focus on quantitative proteomics to understand how the Pgd1
interactome changes under different stress conditions or upon drug exposure. Furthermore,
combining structural biology with biochemical assays will provide a more detailed picture of
how Pgd1 engages with transcription factors at the molecular level, paving the way for the
design of small molecules that could modulate these therapeutically relevant interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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